molecular formula C10H5ClF3NO2S B2711686 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride CAS No. 1956332-63-0

3-(Trifluoromethyl)quinoline-7-sulfonyl chloride

Cat. No.: B2711686
CAS No.: 1956332-63-0
M. Wt: 295.66
InChI Key: OGNPUOHQFSPZAU-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-7-sulfonyl chloride is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a quinoline ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of quinoline derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane, followed by sulfonylation using reagents like chlorosulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used under basic or neutral conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Quinoline Derivatives: Various substituted quinoline compounds can be synthesized through redox reactions.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride stands out due to its specific combination of functional groups, which imparts unique reactivity and potential for diverse applications. The presence of both the trifluoromethyl and sulfonyl chloride groups enhances its versatility in chemical synthesis and its potential biological activities .

Properties

IUPAC Name

3-(trifluoromethyl)quinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO2S/c11-18(16,17)8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNPUOHQFSPZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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